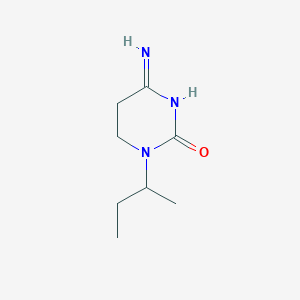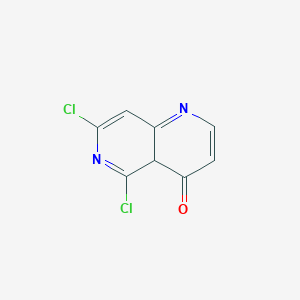
5,7-dichloro-4aH-1,6-naphthyridin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dichloro-4aH-1,6-naphthyridin-4-one is a chemical compound with the molecular formula C8H4Cl2N2O and a molecular weight of 215.04 g/mol . This compound belongs to the class of naphthyridines, which are heterocyclic compounds containing a fused ring system of two pyridine rings. The presence of chlorine atoms at positions 5 and 7, along with a ketone group at position 4, makes this compound unique and of interest in various scientific fields.
Preparation Methods
The synthesis of 5,7-dichloro-4aH-1,6-naphthyridin-4-one can be achieved through several synthetic routes. One common method involves the reaction of 3-aminopyridine with diethyl methylenemalonate, followed by thermal cyclization to form the naphthyridine core . Another approach includes the use of microwave-assisted synthesis and solvent-free reactions with potassium fluoride and basic alumina . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
5,7-Dichloro-4aH-1,6-naphthyridin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atoms at positions 5 and 7 can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5,7-Dichloro-4aH-1,6-naphthyridin-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in developing new therapeutic agents for various diseases.
Mechanism of Action
The mechanism of action of 5,7-dichloro-4aH-1,6-naphthyridin-4-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit certain enzymes and interfere with DNA replication in cancer cells . The compound’s antimicrobial activity is linked to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .
Comparison with Similar Compounds
5,7-Dichloro-4aH-1,6-naphthyridin-4-one can be compared with other similar compounds, such as:
5,7-Dichloro-1H-1,6-naphthyridin-4-one: Similar structure but different substitution pattern.
1,5-Naphthyridines: Different ring fusion and substitution patterns.
Phenoxy-aryl urea appended 1,6-naphthyridines: Used as sex hormone regulatory agents.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorine atoms and a ketone group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H4Cl2N2O |
|---|---|
Molecular Weight |
215.03 g/mol |
IUPAC Name |
5,7-dichloro-4aH-1,6-naphthyridin-4-one |
InChI |
InChI=1S/C8H4Cl2N2O/c9-6-3-4-7(8(10)12-6)5(13)1-2-11-4/h1-3,7H |
InChI Key |
YELWWAOEMAKMIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C=C(N=C(C2C1=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


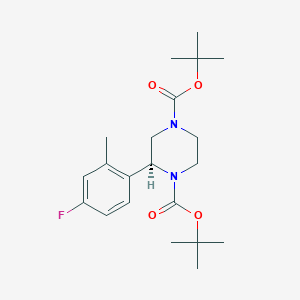
![1-Cyclopropyl-2,4-dioxo-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B12342769.png)
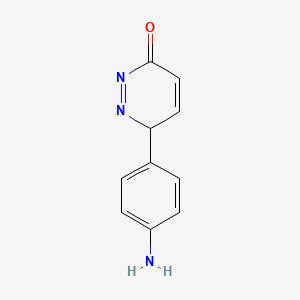
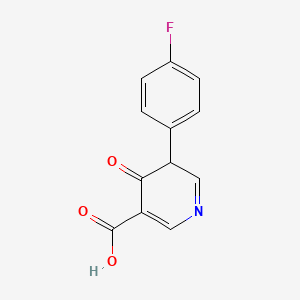
![2-[[6-[[(3R)-1-[3-[(2-cyanophenyl)methyl]-1-methyl-2,6-dioxo-1,3-diazinan-4-yl]piperidin-3-yl]amino]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]benzonitrile](/img/structure/B12342815.png)
![3,3a-Dihydrothieno[2,3-d]imidazol-2-one](/img/structure/B12342816.png)
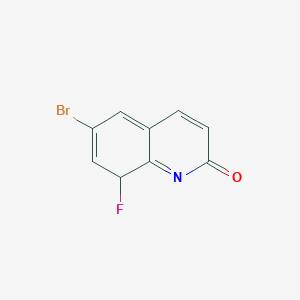
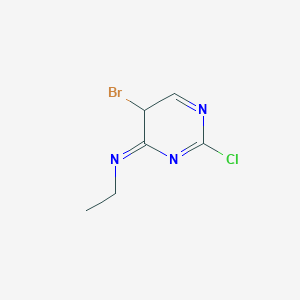
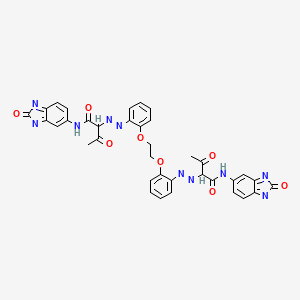
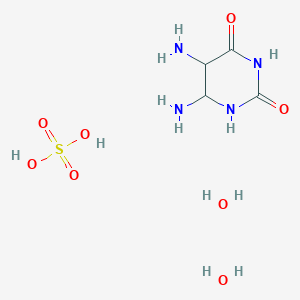
![2-bromo-7H-pyrazino[2,3-b]pyrazin-6-one](/img/structure/B12342834.png)
![1,7,7-Trimethylbicyclo[2.2.1]heptane-2-carboxylic acid;chloride](/img/structure/B12342852.png)
![2-(5-Chlorothiophen-2-yl)-4a,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B12342854.png)
